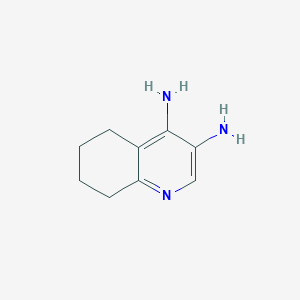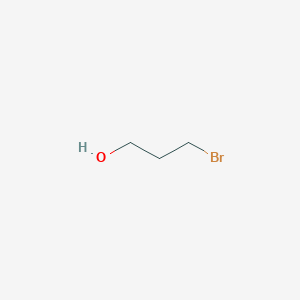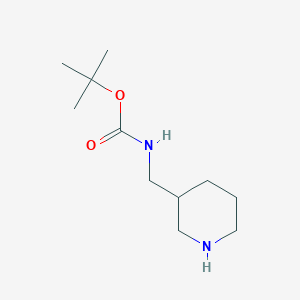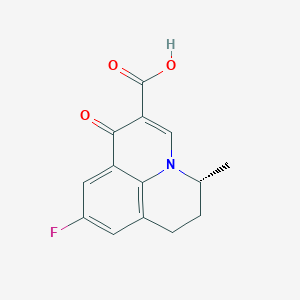
5,6,7,8-Tetrahydroquinoline-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydroquinoline-3,4-diamine (THQ) is a heterocyclic compound that has gained significant attention in scientific research due to its diverse biological activities. THQ is a bicyclic amine that possesses a quinoline ring system with two nitrogen atoms. THQ has been synthesized by various methods and has been investigated for its potential applications in medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydroquinoline-3,4-diamine is not fully understood, but it is believed to act through several pathways. 5,6,7,8-Tetrahydroquinoline-3,4-diamine has been shown to inhibit oxidative stress and inflammation, which are both implicated in the pathogenesis of many diseases. 5,6,7,8-Tetrahydroquinoline-3,4-diamine has also been shown to modulate the activity of various proteins and enzymes, including kinases, phosphatases, and transcription factors.
Efectos Bioquímicos Y Fisiológicos
5,6,7,8-Tetrahydroquinoline-3,4-diamine has been shown to have several biochemical and physiological effects. 5,6,7,8-Tetrahydroquinoline-3,4-diamine has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are both implicated in the pathogenesis of many diseases. 5,6,7,8-Tetrahydroquinoline-3,4-diamine has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 5,6,7,8-Tetrahydroquinoline-3,4-diamine has also been shown to induce apoptosis in cancer cells and to modulate the activity of ion channels and neurotransmitter receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,6,7,8-Tetrahydroquinoline-3,4-diamine has several advantages for lab experiments, including its low toxicity, high solubility, and easy synthesis. However, 5,6,7,8-Tetrahydroquinoline-3,4-diamine also has some limitations, including its low stability and susceptibility to oxidation and degradation.
Direcciones Futuras
There are several future directions for research on 5,6,7,8-Tetrahydroquinoline-3,4-diamine. One area of interest is the development of 5,6,7,8-Tetrahydroquinoline-3,4-diamine-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the investigation of 5,6,7,8-Tetrahydroquinoline-3,4-diamine's potential as an anticancer agent. Additionally, further research is needed to elucidate the mechanism of action of 5,6,7,8-Tetrahydroquinoline-3,4-diamine and to investigate its potential applications in other areas of medicine and biology.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydroquinoline-3,4-diamine has been investigated for its potential applications in medicinal chemistry, pharmacology, and neuroscience. 5,6,7,8-Tetrahydroquinoline-3,4-diamine has been shown to possess antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer activities. 5,6,7,8-Tetrahydroquinoline-3,4-diamine has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
151224-98-5 |
|---|---|
Nombre del producto |
5,6,7,8-Tetrahydroquinoline-3,4-diamine |
Fórmula molecular |
C9H13N3 |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydroquinoline-3,4-diamine |
InChI |
InChI=1S/C9H13N3/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h5H,1-4,10H2,(H2,11,12) |
Clave InChI |
BKZFAIYIAGITSG-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC=C(C(=C2C1)N)N |
SMILES canónico |
C1CCC2=NC=C(C(=C2C1)N)N |
Sinónimos |
3,4-Quinolinediamine, 5,6,7,8-tetrahydro- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)


![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)
![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)
![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)






![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)
